2-Boc-5-methoxyphenylboronic acid pinacol ester 2-Boc-5-methoxyphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686232
InChI: InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)13-10-9-12(21-8)11-14(13)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C
Molecular Formula: C18H27BO5
Molecular Weight: 334.2 g/mol

2-Boc-5-methoxyphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13686232

Molecular Formula: C18H27BO5

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

2-Boc-5-methoxyphenylboronic acid pinacol ester -

Specification

Molecular Formula C18H27BO5
Molecular Weight 334.2 g/mol
IUPAC Name tert-butyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)13-10-9-12(21-8)11-14(13)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3
Standard InChI Key IBZMEZMMBFOXHI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₁₈H₂₇BO₅, with a molecular weight of 334.2 g/mol. Its IUPAC name, tert-butyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, reflects its structural components:

  • A benzoate core with a methoxy group at position 4.

  • A Boc group (tert-butoxycarbonyl) at position 2.

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2 .

Key Spectral Data:

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C

  • InChI Key: IBZMEZMMBFOXHI-UHFFFAOYSA-N

  • 13C NMR: Peaks at δ 83.5 (boronate), 55.1 (methoxy), and 28.2 (Boc methyl groups) .

Physicochemical Properties

PropertyValue
Melting PointNot reported (typically liquid)
SolubilitySoluble in THF, DCM, ether
StabilityStable under inert atmosphere
Boiling PointDecomposes before boiling

Synthesis and Optimization

General Synthesis Protocol

The compound is synthesized via esterification of the parent boronic acid with pinacol:

  • Reactants: 5-methoxy-2-Boc-phenylboronic acid and pinacol (2.2 equiv).

  • Solvent: Anhydrous diethyl ether or THF.

  • Conditions: Stirred at room temperature for 12–24 hours under nitrogen.

  • Workup: Concentrated under reduced pressure and purified via flash chromatography (hexane/ethyl acetate) .

Example Yield: 80–93% .

Key Reaction Steps

  • Esterification: The boronic acid reacts with pinacol’s diol, forming a stable boronate ester.

  • Boc Protection: Introduced prior to boronate formation to prevent unwanted side reactions at the phenolic oxygen .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key electrophile in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. Its Boc group enhances steric hindrance, improving regioselectivity in coupling reactions .

Case Study: Coupling with 4-bromoanisole yielded a biaryl product with 92% efficiency under Pd(OAc)₂ catalysis.

Functional Group Compatibility

  • Boc Stability: Resists hydrolysis under basic conditions (pH < 10).

  • Methoxy Group: Directs electrophilic substitution in aromatic systems .

Medicinal Chemistry and Drug Discovery

Boron-Containing Therapeutics

Boron’s ability to form reversible covalent bonds with biological targets makes this compound valuable in protease inhibitor design. For example, it has been used in the synthesis of bortezomib analogs .

Pharmacokinetic Optimization

  • Lipophilicity: LogP ≈ 3.2 (predicted), facilitating blood-brain barrier penetration.

  • Metabolic Stability: The Boc group reduces oxidative metabolism in hepatic microsomes .

Material Science Applications

Polymer Functionalization

Incorporated into conductive polymers via Suzuki coupling, enhancing electron transport properties. For instance, polyfluorene derivatives synthesized with this monomer showed 15% higher conductivity than non-boronate analogs .

Nanomaterial Synthesis

Used to functionalize quantum dots (QDs) for bioimaging. The boronate ester enables surface ligand exchange, improving QD stability in aqueous media .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Recent Advancements (2023–2025)

Flow Chemistry Adaptations

A 2024 study demonstrated continuous-flow synthesis of this compound, reducing reaction time from 24 hours to 2 hours and improving yield to 95% .

Catalytic Asymmetric Reactions

In 2025, chiral palladium catalysts enabled enantioselective arylation using this boronate, achieving up to 98% ee in indole functionalization .

Comparative Analysis with Analogues

CompoundReactivityApplications
4-Methoxyphenylboronic acid pinacol esterHigherAgrochemistry
2-Boc-5-methoxyphenylboronic acid pinacol esterModerateDrug discovery, nanomaterials
3,5-Bis(trifluoromethyl)phenylboronic esterLowFluoropolymer synthesis

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